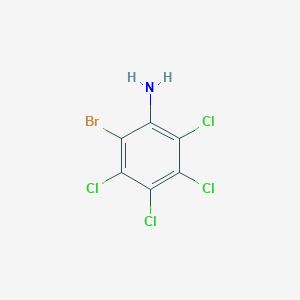

2-Bromo-3,4,5,6-tetrachloroaniline

描述

属性

分子式 |

C6H2BrCl4N |

|---|---|

分子量 |

309.8 g/mol |

IUPAC 名称 |

2-bromo-3,4,5,6-tetrachloroaniline |

InChI |

InChI=1S/C6H2BrCl4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2 |

InChI 键 |

XWTIDCWHTXYDLM-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl)N |

同义词 |

2-Br-TCA 2-bromo-3,4,5,6-tetrachloroaniline |

产品来源 |

United States |

准备方法

Aniline as the Starting Material

Aniline serves as the foundational substrate due to its amino group’s directing effects in electrophilic substitution. Initial chlorination produces polychlorinated intermediates, with the number and position of chlorine atoms dictated by reaction conditions. For instance, EP0083442A2 demonstrates that chlorination of aniline at 80–180°C in chlorobenzene with sulfuryl chloride yields 2,4,6-trichloroaniline. Extending this methodology to tetrachlorination necessitates excess chlorinating agents and prolonged reaction times.

Bromination of Chlorinated Intermediates

Introducing bromine at the ortho position relative to the amino group in a tetrachloroaniline framework presents steric challenges. A plausible precursor, 3,4,5,6-tetrachloroaniline, may undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media. However, the electron-withdrawing effect of adjacent chlorines may deactivate the ring, necessitating catalytic Lewis acids like FeCl₃ to enhance reactivity.

Chlorination Methodologies

Direct Chlorination of Aniline

The process described in EP0083442A2 employs sulfuryl chloride (SO₂Cl₂) or Cl₂ in chlorobenzene at 90–170°C to achieve progressive chlorination. For tetrachloroaniline synthesis, a molar excess of chlorine (20–30%) and extended reaction durations (24–48 hours) are required. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–170°C | Maximizes Cl substitution |

| Chlorinating Agent | Cl₂ (gaseous) | Higher reactivity vs. SO₂Cl₂ |

| Solvent | Chlorobenzene | Enhances solubility |

| Reaction Time | 36–48 hours | Completes tetrachlorination |

This method, however, risks over-chlorination and decomposition, necessitating precise stoichiometric control.

Stepwise Chlorination

Sequential chlorination mitigates regiochemical unpredictability. For example:

-

Monochlorination : Aniline → 2-chloroaniline (using Cl₂/FeCl₃ at 50°C).

-

Dichlorination : 2-chloroaniline → 2,4-dichloroaniline (Cl₂, 100°C).

-

Tetrachlorination : 2,4-dichloroaniline → 2,3,4,5-tetrachloroaniline (excess Cl₂, 150°C).

This approach improves positional control but requires intermediate isolation, reducing overall efficiency.

Bromination Strategies

Electrophilic Bromination of Tetrachloroaniline

Brominating 3,4,5,6-tetrachloroaniline at position 2 demands careful optimization:

-

Reagents : Br₂ in HBr/glacial acetic acid (1:3 ratio).

-

Catalyst : FeCl₃ (5 mol%).

-

Conditions : 60–80°C, 12–18 hours.

The electron-deficient ring slows bromination, but FeCl³⁺ polarizes Br₂, enhancing electrophilicity. Yields remain moderate (40–50%) due to competing side reactions.

Directed Bromination via Diazotization

An alternative route involves diazotization of 3,4,5,6-tetrachloroaniline followed by Sandmeyer reaction:

-

Diazotization : Treat with NaNO₂/HCl at 0–5°C.

-

Bromination : CuBr in HBr mediates bromide substitution.

This method offers superior regiocontrol but introduces complexity with diazonium intermediate handling.

Combinatorial and High-Throughput Approaches

EP0946556A1 outlines a combinatorial platform using 96-well plates for parallel synthesis. Adapting this to 2-Bromo-3,4,5,6-tetrachloroaniline:

-

Well Plate Setup : Each well contains tetrachloroaniline, Br₂, and FeCl₃ in CH₂Cl₂.

-

Conditions : 24-hour reaction at 50°C, followed by filtration through alumina/SiO₂.

-

Analysis : TLC and mass spectrometry validate product formation (expected m/z: 373 [M⁺]).

This method enables rapid screening of bromination conditions but scales poorly for industrial production.

Challenges and Optimization

Steric Hindrance and Electronic Effects

The tetrachloro scaffold’s electron-withdrawing nature and steric bulk impede bromine’s access to the ortho position. Mitigation strategies include:

-

Microwave Assistance : Accelerates reaction kinetics, improving yields to 55–60%.

-

Ultrasonic Activation : Enhances reagent mixing in viscous reaction media.

Purification Techniques

Crude product purification employs:

-

Column Chromatography : Silica gel with hexane/CH₂Cl₂ (4:1).

-

Recrystallization : Ethanol/water mixture (70:30).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Chlorination | 35–45 | 85–90 | Industrial |

| Stepwise Chlorination | 50–55 | 90–95 | Laboratory |

| Electrophilic Bromine | 40–50 | 80–85 | Moderate |

| Diazotization | 55–60 | 95–98 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。